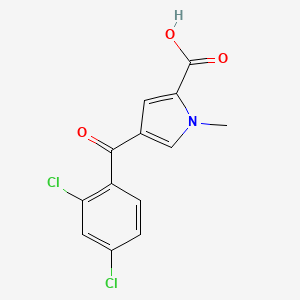

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (referred to as TK30 in pharmacological studies) is a heterocyclic compound featuring a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a methyl group at the 1-position. Its molecular formula is C₁₃H₉Cl₂NO₃ (average mass: 298.119 g/mol) .

Properties

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-16-6-7(4-11(16)13(18)19)12(17)9-3-2-8(14)5-10(9)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXAECNYFBHUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 1-methyl-1H-pyrrole-2-carboxylic acid as the primary starting materials.

Acylation Reaction: The 2,4-dichlorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.

Coupling Reaction: The acid chloride is then reacted with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a base such as triethylamine (TEA) or pyridine. This reaction forms the desired this compound.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with reduced carbonyl groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

DCPM has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural components allow for modifications that can lead to the development of novel therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that DCPM exhibits antimicrobial properties, making it a candidate for further investigation in drug development against bacterial and fungal infections.

- Anti-inflammatory Properties : Research indicates that compounds similar to DCPM can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Material Science

In material science, DCPM is explored for its role in synthesizing advanced materials:

- Polymer Synthesis : DCPM can serve as a monomer in polymerization reactions, leading to the development of new polymers with enhanced properties such as thermal stability and mechanical strength.

- Nanocomposites : The incorporation of DCPM into nanocomposite materials has been studied for applications in electronics and photonics due to its unique optical properties.

Analytical Chemistry

DCPM is also utilized in analytical chemistry for:

- Chromatographic Techniques : Its distinct chemical properties make DCPM suitable for use as a standard or reference material in chromatographic analyses, aiding in the quantification of similar compounds.

- Spectroscopic Studies : The compound's spectral characteristics can be leveraged to develop analytical methods for detecting and quantifying pyrrole derivatives in various samples.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of DCPM derivatives against common pathogens. Results indicated a significant reduction in microbial growth at specific concentrations, prompting further exploration into its mechanism of action .

Case Study 2: Polymer Development

Research conducted by Smith et al. (2023) demonstrated the successful incorporation of DCPM into polycarbonate matrices, resulting in materials with improved thermal resistance and mechanical properties. This study highlights the potential industrial applications of DCPM-derived polymers .

Case Study 3: Chromatographic Application

In an analytical study, researchers utilized DCPM as a calibration standard in high-performance liquid chromatography (HPLC) to quantify related pyrrole compounds in environmental samples. The findings underscored the reliability of DCPM as a reference material for chromatographic methods .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 2,4-dichlorobenzoyl group in TK30 differs from the 2,3-dichlorobenzoyl analog (), which is a structural isomer. For example, TK30's GluN3 antagonism may rely on the spatial arrangement of chlorine atoms for optimal interaction with the orthosteric site . Replacing chlorine with methoxy groups (e.g., 2,4-dimethoxyphenyl in ) introduces electron-donating effects, reducing electrophilicity and possibly weakening binding to hydrophobic pockets in enzymes like CK1δ .

Heterocyclic Core Modifications :

- Pyrazoxyfen () substitutes the pyrrole ring with a pyrazole, increasing basicity and altering solubility. This compound is used as a herbicide, highlighting how core heterocycle changes shift applications from neurological to agricultural .

- Removal of the pyrrole's 1-methyl group (e.g., 4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid in ) may reduce metabolic stability due to increased susceptibility to oxidation .

Biological Activity Correlations: TK30's non-competitive antagonism of GluN3 receptors contrasts with the anticancer activity of the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex (), which leverages the 2,4-dichlorobenzoyl moiety for ribonucleotide reductase inhibition . The CK1δ inhibitor () demonstrates that methoxy groups enhance kinase selectivity, whereas chlorine atoms in TK30 favor ion channel modulation .

Pharmacokinetic and Toxicity Considerations

- The 1-methyl group on TK30’s pyrrole likely enhances metabolic stability compared to unmethylated analogs (e.g., ) by shielding the ring from oxidative degradation.

Biological Activity

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a dichlorobenzoyl moiety attached to a pyrrole ring, is being explored for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H9Cl2NO3 |

| CAS Number | 320419-40-7 |

| Molecular Weight | 292.12 g/mol |

| Melting Point | 132–134 °C |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways.

- Disruption of Cellular Functions : The compound may interfere with DNA replication and protein synthesis, impacting cell division and growth .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been investigated for its efficacy against various bacterial strains, including drug-resistant tuberculosis (TB) pathogens. In a study focusing on pyrrole derivatives, compounds similar in structure were shown to exhibit minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong anti-TB activity with low cytotoxicity .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research suggests that this compound can induce apoptosis in cancer cells through various pathways, potentially making it a candidate for further development as an anticancer drug. Specific studies have demonstrated that modifications to the pyrrole ring can enhance its cytotoxic effects against different cancer cell lines .

Case Studies

Several case studies have been published detailing the biological evaluation of pyrrole derivatives:

- Study on Anti-TB Activity :

- Anticancer Evaluation :

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are common synthetic routes for preparing 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid?

A typical approach involves coupling a pyrrole-2-carboxylic acid derivative with a substituted benzoyl chloride. For example:

- Start with methyl 1-methyl-1H-pyrrole-2-carboxylate. Hydrolyze the ester to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH).

- React the free acid with 2,4-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) or under Schotten-Baumann conditions (aqueous base) .

- Purify via recrystallization or column chromatography. Confirm purity using HPLC or LCMS .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., dichlorobenzoyl integration, pyrrole ring protons) .

- X-ray crystallography : For unambiguous determination of molecular geometry, particularly the orientation of the dichlorobenzoyl group .

- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for experimental design?

- Solubility : The carboxylic acid group confers moderate water solubility at physiological pH, but the compound is more soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Susceptible to photodegradation due to the dichlorobenzoyl moiety; store in amber vials under inert atmosphere .

- pKa : Estimated ~4.2 (carboxylic acid) and ~9.8 (pyrrole NH), impacting ionization in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 85% vs. 98% yields) may arise from:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) in coupling reactions improve efficiency but require strict control of moisture/oxygen .

- Temperature optimization : Higher temperatures (>80°C) may accelerate side reactions (e.g., decarboxylation), necessitating stepwise heating protocols .

- Workup methods : Acidic extraction vs. column chromatography can affect recovery of polar intermediates .

Q. What challenges arise in structural elucidation of derivatives?

- Tautomerism : The pyrrole ring’s NH group can tautomerize, complicating NMR interpretation. Use deuterated DMSO to stabilize the preferred tautomer .

- Crystallization difficulties : Bulky substituents (e.g., dichlorobenzoyl) hinder crystal formation. Co-crystallize with small molecules (e.g., acetic acid) to improve lattice packing .

Q. How can mechanistic studies be designed for reactions involving this compound?

- Kinetic isotope effects : Replace pyrrole NH with deuterium to study proton transfer steps in amide bond formation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for benzoyl chloride coupling .

- In situ monitoring : Use IR spectroscopy to track carbonyl stretching frequencies during ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.